

In-Depth Technical Guide: 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole

Cat. No.: B1282762

[Get Quote](#)

CAS Number: 54042-97-6

This technical guide provides a comprehensive overview of **5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole**, catering to researchers, scientists, and professionals in drug development. The document outlines the compound's properties, synthesis, and potential applications, with a focus on experimental data and methodologies.

Chemical and Physical Properties

5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole is a solid chemical compound. Key quantitative data for this molecule are summarized in the table below.

Property	Value	Reference
CAS Number	54042-97-6	[1]
Molecular Formula	C ₆ H ₉ ClN ₂ O	[1]
Molecular Weight	160.6 g/mol	[1]
Physical Form	Solid	
InChI Key	DZQYANBJKKYDKC-UHFFFAOYSA-N	
SMILES String	C1CC=CNC(C(C)C)=NO1	

Synthesis and Reactivity

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles can be achieved through various methods. A common approach involves the cyclization of O-acylamidoximes. While a specific, detailed protocol for **5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole** is not readily available in the reviewed literature, a general synthetic pathway can be inferred.

General Synthesis Workflow

The following diagram illustrates a plausible synthetic workflow for 3,5-disubstituted 1,2,4-oxadiazoles, which would be applicable for the synthesis of the target compound.

Step 1: Amidoxime Formation

Isopropyl Nitrile

Hydroxylamine

Reaction

Isobutyramidoxime

Step 2: Acylation

Chloroacetyl Chloride

Reaction

O-(Chloroacetyl)isobutyramidoxime

Step 3: Cyclization

5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole**.

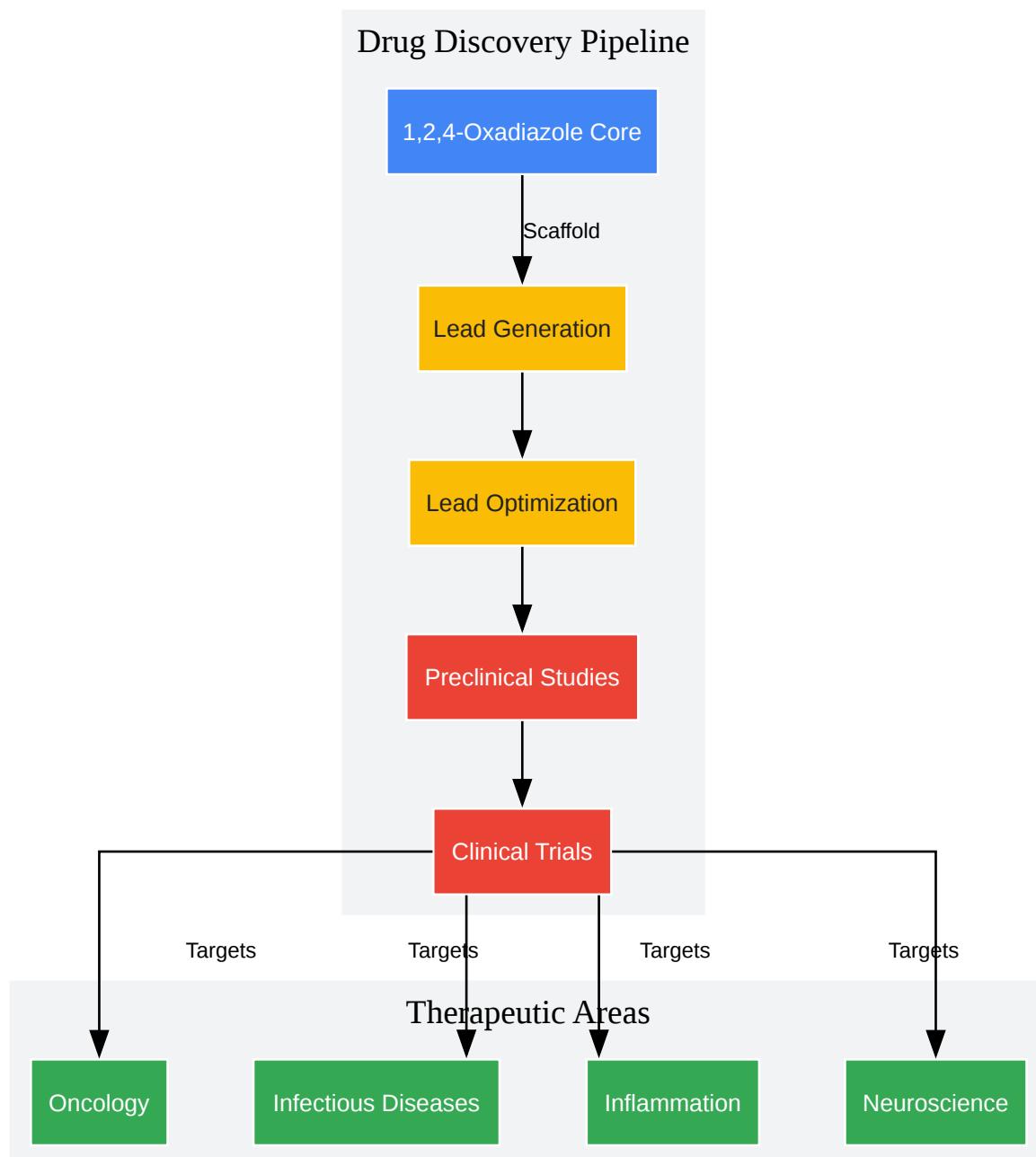
Experimental Protocols

Detailed experimental protocols for the synthesis of various 1,2,4-oxadiazole derivatives have been described. A one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions has been reported to give good to excellent yields of 3,5-disubstituted 1,2,4-oxadiazoles.[\[2\]](#) Another efficient method utilizes PTSA-ZnCl₂ as a catalyst for the synthesis from amidoximes and organic nitriles.[\[2\]](#)

The reactivity of the chloromethyl group in 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles has been investigated. For instance, reaction with potassium cyanide (KCN) can lead to the corresponding acetonitriles.[\[3\]](#)

Biological and Pharmacological Significance

The 1,2,4-oxadiazole ring is a significant scaffold in medicinal chemistry due to its bioisosteric properties, often acting as a stable replacement for ester or amide functionalities.[\[4\]](#) This heterocycle is present in a wide range of biologically active compounds, demonstrating activities such as:


- Anticancer[\[5\]](#)
- Anti-inflammatory
- Antiviral[\[5\]](#)
- Antibacterial and Antifungal[\[5\]](#)
- Anticonvulsant[\[5\]](#)

While the specific biological activity of **5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole** is not detailed in the available literature, its structural features suggest it could serve as a valuable intermediate in the synthesis of novel therapeutic agents. The chloromethyl group provides a reactive handle for further molecular elaboration, allowing for the introduction of various functional groups to modulate pharmacological properties.

Signaling Pathway Context

The broad range of biological activities exhibited by 1,2,4-oxadiazole derivatives implies their interaction with diverse biological targets and signaling pathways. For example, some

derivatives have been shown to act as inhibitors of enzymes or modulators of receptors.[\[6\]](#) The general importance of this class of compounds in drug discovery is illustrated in the following diagram.

[Click to download full resolution via product page](#)

Caption: Role of the 1,2,4-oxadiazole scaffold in drug discovery.

Safety Information

For safe handling of **5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole**, the following safety data should be considered.

Hazard Information	Details
Pictograms	GHS07
Signal Word	Warning
Hazard Statements	H302 (Harmful if swallowed)
Hazard Classifications	Acute Toxicity 4 Oral
Storage Class	11 (Combustible Solids)

Conclusion

5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the field of drug discovery. While detailed experimental and biological data for this specific compound are limited in publicly available resources, the well-documented importance of the 1,2,4-oxadiazole scaffold suggests that it is a valuable building block for the development of new pharmacologically active agents. Further research is warranted to fully elucidate its reactivity, biological activity, and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]
- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-(Chloromethyl)-3-isopropyl-1,2,4-oxadiazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1282762#5-chloromethyl-3-isopropyl-1-2-4-oxadiazole-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com